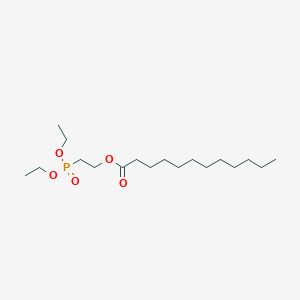
2-Diethoxyphosphorylethyl dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diethoxyphosphorylethyl dodecanoate is a chemical compound with the molecular formula C18H37O5P It is known for its unique structure, which includes a phosphorylethyl group attached to a dodecanoate chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxyphosphorylethyl dodecanoate typically involves the reaction of dodecanoic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphorylethyl ester. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation or crystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-Diethoxyphosphorylethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphorylethyl group to simpler phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used .
科学研究应用
2-Diethoxyphosphorylethyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes
作用机制
The mechanism of action of 2-Diethoxyphosphorylethyl dodecanoate involves its interaction with specific molecular targets. The phosphorylethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
相似化合物的比较
Similar Compounds
- 2-Diethoxyphosphorylethyl hexanoate
- 2-Diethoxyphosphorylethyl octanoate
- 2-Diethoxyphosphorylethyl decanoate
Uniqueness
Compared to similar compounds, 2-Diethoxyphosphorylethyl dodecanoate has a longer carbon chain, which can influence its physical and chemical properties. This longer chain may result in different solubility, reactivity, and biological activity, making it unique for specific applications .
属性
CAS 编号 |
5463-13-8 |
|---|---|
分子式 |
C18H37O5P |
分子量 |
364.5 g/mol |
IUPAC 名称 |
2-diethoxyphosphorylethyl dodecanoate |
InChI |
InChI=1S/C18H37O5P/c1-4-7-8-9-10-11-12-13-14-15-18(19)21-16-17-24(20,22-5-2)23-6-3/h4-17H2,1-3H3 |
InChI 键 |
XOYMBJDSLQDOSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCCP(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
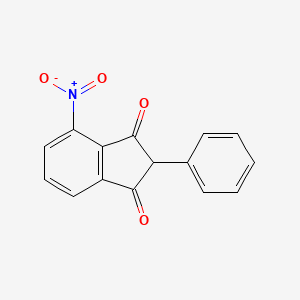
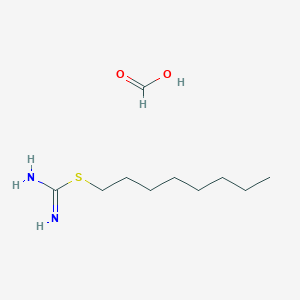
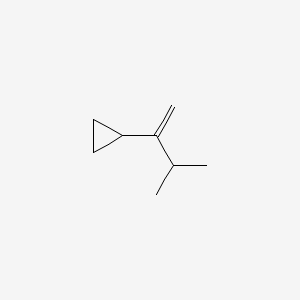
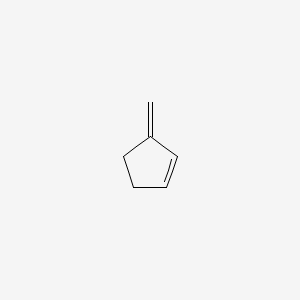
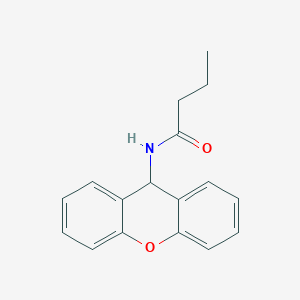
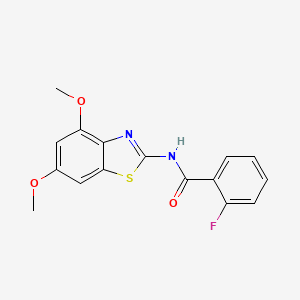
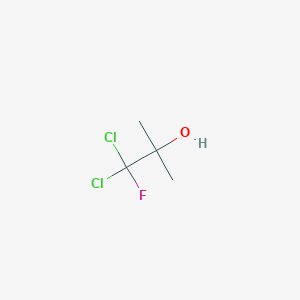

![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)


